molecular formula C14H18N2O2 B1439012 5-Aminomethylindole-1-carboxylic acid tert-butyl ester CAS No. 887584-14-7

5-Aminomethylindole-1-carboxylic acid tert-butyl ester

Cat. No. B1439012
M. Wt: 246.3 g/mol
InChI Key: GSCAJWQEJGGGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

AMTB can be synthesized by reacting 5-nitroindole with formaldehyde and aminoacetaldehyde diethyl acetal. A simple and safe tert-butylation reaction was developed for the synthesis of compounds of pharmaceutical importance . Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .

Scientific Research Applications

Novel Synthetic Methodologies

Research has been focused on the development of novel synthetic methodologies involving indole derivatives. For instance, studies have explored the Diels-Alder reactions of amido substituted furans and the synthesis of heterocyclic β-amino acids, highlighting the utility of indole and similar heterocyclic compounds in constructing complex molecular architectures. These methodologies are crucial for the synthesis of natural products and pharmaceuticals, demonstrating the importance of such chemical entities in organic chemistry (Padwa, Brodney, & Lynch, 2003) (Meninno, Carratù, Overgaard, & Lattanzi, 2021).

Synthesis of Functionalized Esters

A significant area of research involves the synthesis of functionalized esters, such as the one-pot approach to highly functionalised 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, showcasing the relevance of indole and pyrrole derivatives in medicinal chemistry and material science (Meninno et al., 2021).

Chiral Compound Synthesis

The synthesis and molecular structure elucidation of chiral cyclic amino acid esters derived from indole and similar scaffolds underline the role of these compounds in generating chiral centers, which are crucial in the development of enantiomerically pure pharmaceuticals. Such research underscores the significance of indole derivatives in accessing chiral chemistry and its application in drug synthesis (Moriguchi et al., 2014).

Advanced Materials and Macromolecular Chemistry

Indole derivatives also find applications in the synthesis of advanced materials, such as dendritic macromolecules with specific solubility characteristics. These materials have potential applications in drug delivery systems, highlighting the versatility of indole-related compounds in both organic synthesis and material science (Pesak, Moore, & Wheat, 1997).

properties

IUPAC Name

tert-butyl 5-(aminomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCAJWQEJGGGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminomethylindole-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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